molecular formula C9H13ClO4S B2796703 Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 2090038-37-0

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B2796703
M. Wt: 252.71
InChI Key: MAXDFKIKOMGXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound that may be related to the class of compounds known as bicyclo [2.2.1]heptane-1-carboxylates . These compounds are characterized by a bicyclo [2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate” were not found, a general approach to synthesizing bicyclo [2.2.1]heptane-1-carboxylates involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Scientific Research Applications

1. Microwave-Assisted Synthesis

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate has been utilized in microwave-assisted synthesis. For instance, a study by Onogi, Higashibayashi, and Sakurai (2012) demonstrated the use of microwave-assisted conditions to synthesize complex molecular structures like methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate with unexpected stereoselective substitution reactions (Onogi, Higashibayashi, & Sakurai, 2012).

2. Asymmetric Synthesis

This compound also plays a role in asymmetric synthesis. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, highlighting its potential in creating complex organic molecules (Waldmann & Braun, 1991).

3. Mass Spectrometry in Stereochemical Problems

Curcuruto et al. (1991) investigated the mass spectrometric behavior of various stereoisomeric compounds including methyl bicyclo[2.2.1]heptane-2-carboxylate. Their study provided insights into the characterization of stereoisomers and their fragmentation patterns, underscoring the compound's relevance in analytical chemistry (Curcuruto et al., 1991).

4. Synthesis of Enantiopure Analogues

Cativiela, Avenoza, and Peregrina (1993) demonstrated the synthesis of enantiomerically pure forms of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxy)bicyclo[2.2.1]heptane-2-endo-carboxylates, starting from endo-cycloadducts. This underscores the compound's utility in the creation of specific, optically active forms of organic molecules (Cativiela, Avenoza, & Peregrina, 1993).

properties

IUPAC Name

methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4S/c1-14-8(11)9-3-2-6(5-9)4-7(9)15(10,12)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXDFKIKOMGXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)bicyclo[2.2.1]heptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.